molecular formula C10H15ClN2O B2483957 N-(2-aminoethyl)-2-phenylacetamide;hydrochloride CAS No. 36850-99-4

N-(2-aminoethyl)-2-phenylacetamide;hydrochloride

Cat. No. B2483957
CAS RN: 36850-99-4
M. Wt: 214.69
InChI Key: OFNOTKBTVZPDMU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-phenylacetamide hydrochloride, also known as PEAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PEAH is synthesized through a multistep process involving the reaction of aniline and phenylacetic acid.

Scientific Research Applications

Inhibitory Activity on Detrusor Contraction

  • Research Context : Some N-(4-amino-2-butynyl)acetamide derivatives, which are structurally related to N-(2-aminoethyl)-2-phenylacetamide;hydrochloride, have been synthesized and tested for their inhibitory activity on detrusor contraction. These compounds were evaluated as potential agents for treating overactive detrusor (Take et al., 1992).

Antimicrobial Activity

  • Research Context : A study on 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which are chemically related to this compound, showed promising antimicrobial activity against various fungal and bacterial strains. This suggests a potential application in the development of new antimicrobial agents (Jayadevappa et al., 2012).

Esterification of N-protected Amino Acids

  • Research Context : 2-Phenylisopropyl and t-butyl trichloroacetamidates have been used for the esterification of N-protected amino acids under mild neutral conditions. This research indicates the utility of similar compounds in the field of peptide synthesis and drug development (Thierry et al., 1998).

Green Synthesis Technology

  • Research Context : A novel process for the synthesis of N-phenylacetamide, a compound similar to this compound, using thiamine hydrochloride was developed. This method emphasizes fewer side effects, high recovery, and simple aftertreatment, marking it as a green synthesis technology (Feng, 2012).

Synthesis of α-Amino Acid

  • Research Context : The synthesis of 2-arylamino-2-phenylacetamide via a catalyzed Ugi three-component reaction in aqueous media was developed, and these compounds were efficiently converted into α-amino acid through acidic hydrolysis. This shows the compound's relevance in synthesizing important biological molecules (Kumar et al., 2013).

Nanoparticle Catalyzed Reactions

  • Research Context : The first ZnO-NP catalyzed Ugi type three-component reaction was developed for the synthesis of 2-arylamino-2-phenylacetimidamide from aldehyde, amine, and isocyanide in aqueous media. This represents an advancement in nanoparticle-catalyzed reactions, relevant for the synthesis of compounds like this compound (Kumar et al., 2013).

Synthesis of Isoxazole Derivatives

  • Research Context : Research on the synthesis of novel isoxazole derivatives involving N-chalconyl aminophenols, which are structurally related to this compound, showed significant analgesic and antimicrobial activities. This suggests potential pharmaceutical applications (Sahu et al., 2009).

Microwave Irradiation in Synthesis

  • Research Context : The benzylation of N-phenyl-2-phenylacetamide under microwave irradiation in a solvent-free system demonstrated an efficient synthesis method. This research provides insights into novel synthesis techniques that could be applicable to similar compounds (Mijin et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a drug, it would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with a compound like N-(2-aminoethyl)-2-phenylacetamide;hydrochloride would depend on its exact molecular structure and its intended use. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for a compound like N-(2-aminoethyl)-2-phenylacetamide;hydrochloride would depend on its potential applications. For example, similar compounds have been studied for their potential use in medical applications , in the preparation of adsorbent materials , and in the development of new materials .

properties

IUPAC Name

N-(2-aminoethyl)-2-phenylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-6-7-12-10(13)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNOTKBTVZPDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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